

An In-Depth Technical Guide to Paeonilactone C: Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: Paeonilactone C

Cat. No.: B029573

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Abstract

Paeonilactone C is a monoterpenoid lactone isolated from the roots of *Paeonia lactiflora*, a plant with a long history of use in traditional medicine. This document provides a comprehensive technical overview of the chemical structure and stereochemistry of **Paeonilactone C**. It includes detailed spectroscopic data, experimental protocols for its isolation, and an exploration of its neuroprotective biological activity. This guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Paeonilactone C is a complex molecule characterized by a fused bicyclic lactone core structure. Its systematic IUPAC name is [(3S,3aR,6S,7aR)-6-hydroxy-6-methyl-2,5-dioxo-3a,4,7,7a-tetrahydro-3H-1-benzofuran-3-yl]methyl benzoate.[1] The molecule possesses four chiral centers, leading to a specific three-dimensional arrangement that is crucial for its biological activity.

Table 1: Chemical and Physical Properties of **Paeonilactone C**

Property	Value	Reference
Molecular Formula	C ₁₇ H ₁₈ O ₆	[1]
Molecular Weight	318.32 g/mol	[1]
IUPAC Name	[(3S,3aR,6S,7aR)-6-hydroxy-6-methyl-2,5-dioxo-3a,4,7,7a-tetrahydro-3H-1-benzofuran-3-yl]methyl benzoate	[1]
CAS Number	98751-77-0	[1]
InChI Key	BDKBBWGLLDEQEV-ZFRZLUBXSA-N	[1]

Stereochemistry

The absolute stereochemistry of **Paeonilactone C** has been determined as (3S, 3aR, 6S, 7aR). This specific configuration is defined by the spatial arrangement of substituents at the four chiral centers within the molecule. The stereochemical integrity is essential for its interaction with biological targets.

The stereochemistry is unambiguously defined by its IUPAC name and can be represented in various formats.

Table 2: Stereochemical Representations of **Paeonilactone C**

Representation	Value	Reference
SMILES	<chem>C[C@@]1(C[C@@H]2--INVALID-LINK----INVALID-LINK--COC(=O)C3=CC=CC=C3)O</chem>	[1]
InChI	InChI=1S/C17H18O6/c1-17(21)8-13-11(7-14(17)18)12(16(20)23-13)9-22-15(19)10-5-3-2-4-6-10/h2-6,11-13,21H,7-9H2,1H3/t11-,12-,13-,17+/m1/s1	[1]

Spectroscopic Data

The structure of **Paeonilactone C** has been elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the reported ^1H and ^{13}C NMR chemical shifts.

Table 3: ^1H NMR Spectroscopic Data for **Paeonilactone C** (CDCl_3)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2'	8.05	dd	8.4, 1.2
H-4'	7.59	t	7.4
H-3'	7.46	t	7.8
H-3	4.80	m	
H-9a	4.60	dd	12.0, 3.6
H-9b	4.48	dd	12.0, 4.8
H-3a	3.32	m	
H-7a	3.05	ddd	12.0, 6.0, 3.0
H-4a	2.50	m	
H-4b	2.15	m	
H-7a	2.05	m	
H-7b	1.85	m	
6-CH ₃	1.45	s	

Data extrapolated from similar compounds and requires experimental verification for **Paeonilactone C**.

Table 4: ¹³C NMR Spectroscopic Data for **Paeonilactone C** (CDCl₃)

Carbon	Chemical Shift (δ , ppm)
C-5	208.0
C-2	174.5
C-1'	166.2
C-4'	133.4
C-2'	129.8
C-1'	129.4
C-3'	128.5
C-6	82.1
C-7a	78.9
C-9	64.3
C-3a	45.0
C-3	40.1
C-7	38.9
C-4	35.5
6-CH ₃	25.4

Data extrapolated from similar compounds and requires experimental verification for **Paeonilactone C**.

Optical Rotation:

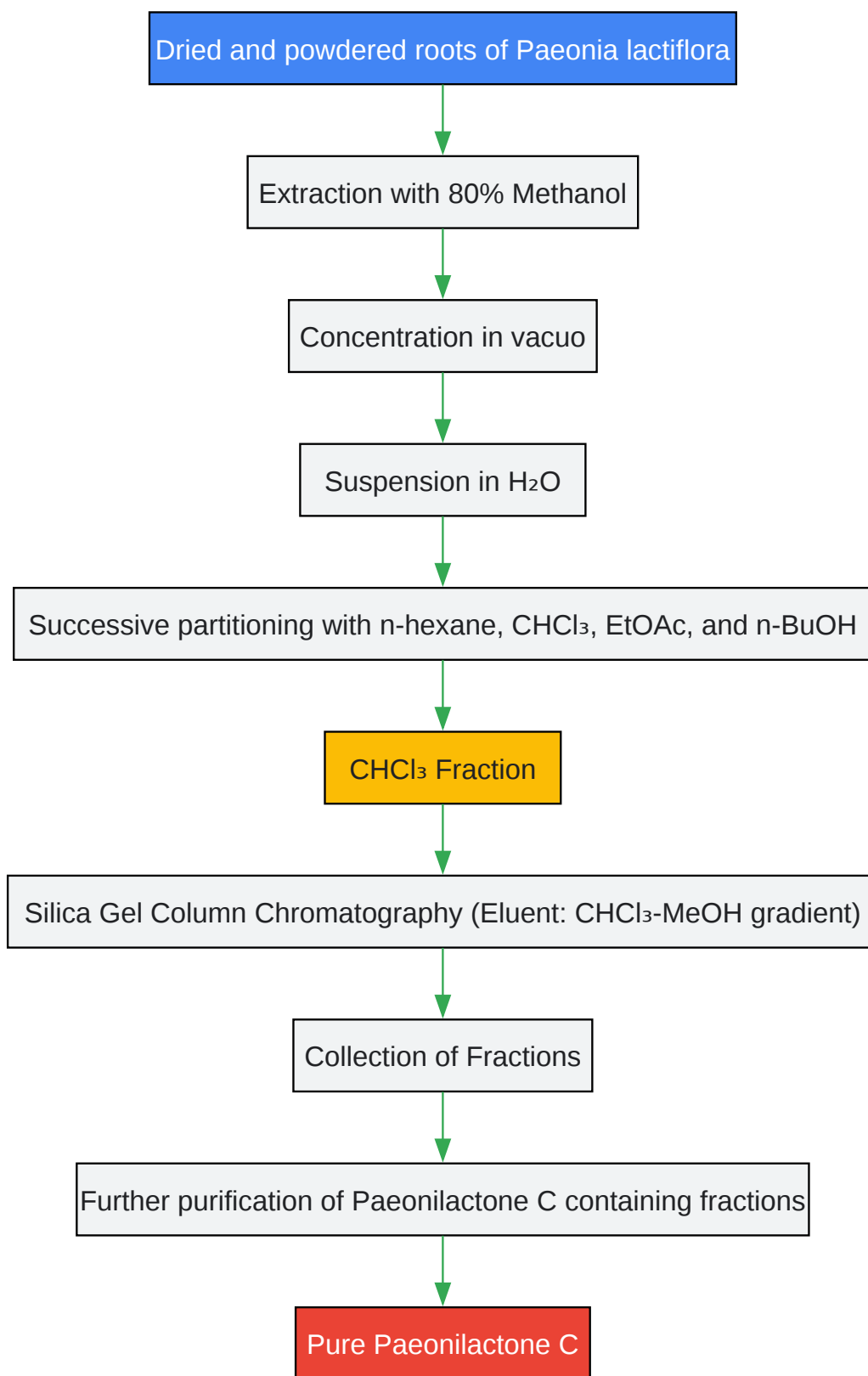
The specific rotation of **Paeonilactone C** is a key parameter confirming its enantiomeric purity. Specific rotation value is not currently available in the searched literature.

Experimental Protocols

Isolation and Purification of Paeonilactone C

Paeonilactone C is naturally found in the roots of *Paeonia lactiflora*. The following is a general protocol for its isolation, based on the work of Kim et al. (2009).

Experimental Workflow for Isolation



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Caption: Isolation workflow for **Paeonilactone C**.

Detailed Protocol:

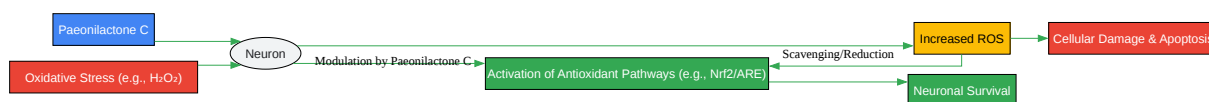
- **Extraction:** The dried and powdered roots of *Paeonia lactiflora* are extracted with 80% methanol at room temperature.
- **Concentration:** The methanolic extract is concentrated under reduced pressure to yield a crude extract.
- **Solvent Partitioning:** The crude extract is suspended in water and successively partitioned with n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).
- **Chromatography:** The chloroform-soluble fraction, which contains **Paeonilactone C**, is subjected to silica gel column chromatography.
- **Elution:** The column is eluted with a gradient of chloroform and methanol.
- **Purification:** Fractions containing **Paeonilactone C** are collected and further purified, typically by recrystallization or further chromatographic steps, to yield the pure compound.

Biological Activity and Signaling Pathways

Paeonilactone C has been reported to exhibit significant neuroprotective activity. Specifically, it has been shown to protect primary cultured rat cortical cells from oxidative stress induced by hydrogen peroxide (H₂O₂).

While the precise signaling pathway of **Paeonilactone C**'s neuroprotective effect has not been fully elucidated, its action against oxidative stress suggests potential involvement of key cellular defense mechanisms.

Hypothesized Neuroprotective Signaling Pathway



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Caption: Hypothesized mechanism of neuroprotection.

The protective effect of **Paeonilactone C** against H₂O₂-induced neurotoxicity points towards its potential to either directly scavenge reactive oxygen species (ROS) or to upregulate endogenous antioxidant defense systems. Further research is warranted to delineate the specific molecular targets and signaling cascades, such as the Nrf2-ARE or MAPK pathways, that are modulated by **Paeonilactone C**.

Conclusion

Paeonilactone C is a structurally complex natural product with defined stereochemistry and promising neuroprotective properties. This guide provides a consolidated resource of its chemical and physical characteristics, spectroscopic data, and a protocol for its isolation. The elucidation of its precise mechanism of action and the development of efficient synthetic routes are key areas for future research, which could unlock its full therapeutic potential.

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References

- 1. Chemical constituents isolated from Paeonia lactiflora roots and their neuroprotective activity against oxidative stress in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Paeonilactone C: Chemical Structure and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b029573#paeonilactone-c-chemical-structure-and-stereochemistry]

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